1-Phenyl-4-(M-tolyl)semicarbazide
Overview
Description
1-Phenyl-4-(M-tolyl)semicarbazide is an organic compound with the molecular formula C14H15N3O and a molecular weight of 241.295 g/mol It is a semicarbazide derivative, characterized by the presence of a phenyl group and a methyl-substituted phenyl group (M-tolyl) attached to the semicarbazide moiety
Preparation Methods
The synthesis of 1-Phenyl-4-(M-tolyl)semicarbazide typically involves the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates . One common method includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine to yield the semicarbazide . This approach allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.
Chemical Reactions Analysis
1-Phenyl-4-(M-tolyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-Phenyl-4-(M-tolyl)semicarbazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(M-tolyl)semicarbazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
1-Phenyl-4-(M-tolyl)semicarbazide can be compared with other semicarbazide derivatives, such as:
1-Phenyl-4-(O-tolyl)semicarbazide: Similar in structure but with the methyl group in the ortho position, which may result in different chemical and biological properties.
1-Phenyl-4-(P-tolyl)semicarbazide: The methyl group is in the para position, potentially leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-anilino-3-(3-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-6-5-9-13(10-11)15-14(18)17-16-12-7-3-2-4-8-12/h2-10,16H,1H3,(H2,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNJONGHABJTLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404873 | |
Record name | T5736267 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20049-85-8 | |
Record name | T5736267 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-METHYLPHENYL)-1-(PHENYLAMINO)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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